N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
The compound is a derivative of 2,2’-bithiophene. Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with the formula (C4H3S)2 .
Synthesis Analysis
While specific synthesis methods for your compound are not available, bithiophene compounds are typically prepared by cross-coupling starting from 2-halo thiophenes . In a related study, new alternating copolymers containing 3,3′-dicyano-2,2′-bithiophene (BT2CN) based on diketopyrrolopyrrole (DPP) and isoindigo (IID) derivatives were synthesized .Molecular Structure Analysis
The molecular structure of 2,2’-bithiophene, a component of your compound, has been studied . It has a molecular formula of C8H6S2, an average mass of 166.263 Da, and a monoisotopic mass of 165.991089 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For 2,2’-bithiophene, it is a colorless solid with a molar mass of 166.26 g/mol . It has a melting point of 31.1 °C and a boiling point of 260 °C .Scientific Research Applications
Perovskite Solar Cells (PSCs)
Hole Transport Materials (HTMs): play a crucial role in the efficiency of PSCs. The compound has been studied for its potential as an HTM due to its promising electronic properties . The modified bithiophene derivatives, including this compound, have shown lower band gaps and higher λ max, which are indicative of improved photovoltaic properties. These derivatives have been predicted to enhance hole mobility, short-circuit current, fill factor, and power conversion efficiency in PSCs .
Organic Electronics
In the realm of organic electronics, bithiophene derivatives are integral to the development of organic photovoltaic devices, light-emitting diodes, and organic field-effect transistors . The compound’s structural motif is conducive to high charge mobility and stability, making it a candidate for use in advanced organic electronic applications.
Material Science
The compound’s derivatives have been explored for their application in material science, particularly in the synthesis of new materials with desirable electronic and photophysical properties . These materials are not only useful for solar cells but also for other technologies such as OLEDs and smart windows.
Pharmaceutical Science
Bithiophene motifs, which are part of the compound’s structure, are found in various pharmaceutical applications. They are used in the synthesis of molecules with potential therapeutic effects. The compound’s derivatives could be used to create new drugs with enhanced efficacy and reduced side effects .
Optoelectronic Devices
Due to its electronic properties, the compound is a potential candidate for use in optoelectronic devices. Its ability to conduct electricity while interacting with light makes it suitable for applications in devices like photodetectors and sensors .
Nonlinear Optical (NLO) Devices
The compound’s derivatives have been suggested for use in NLO devices due to their good redox and conductivity properties. These materials can be used in applications such as electrochromic windows and photoresists .
Safety and Hazards
Future Directions
While specific future directions for your compound are not available, research on bithiophene derivatives is ongoing. For example, researchers are examining the relationship between microstructure and electrical/mechanical performance of poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′bithiophene)} . This research could potentially lead to new applications for bithiophene derivatives.
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-14-6-5-13(22-14)15(19)17-8-9(18)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,18H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHCMMGWIESRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide |
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